molecular formula C21H21N3O2 B11199150 N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B11199150
M. Wt: 347.4 g/mol
InChI Key: WKTLUALXLBAJHU-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a pyrimidine ring, phenyl groups, and acetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE: can be compared with other acetamides and pyrimidine derivatives.

    Similar Compounds: N-(3,4-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE, N-(3,4-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE

Uniqueness

The uniqueness of N-(3,4-DIMETHYLPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. These features may include the arrangement of functional groups and the overall molecular geometry.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide

InChI

InChI=1S/C21H21N3O2/c1-14-9-10-18(11-15(14)2)23-19(25)13-24-20(26)12-16(3)22-21(24)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,25)

InChI Key

WKTLUALXLBAJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)C)C

Origin of Product

United States

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